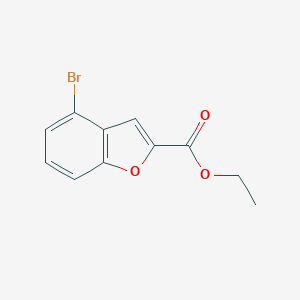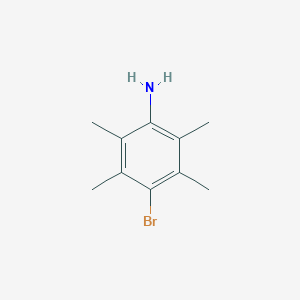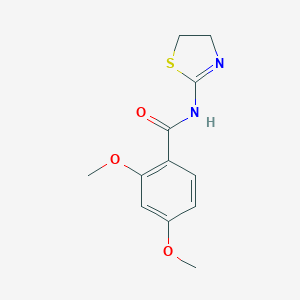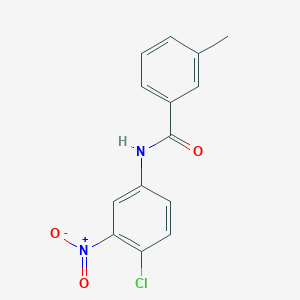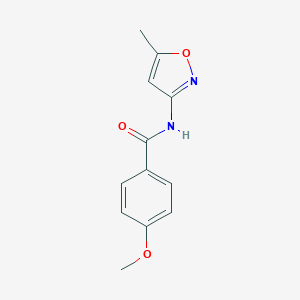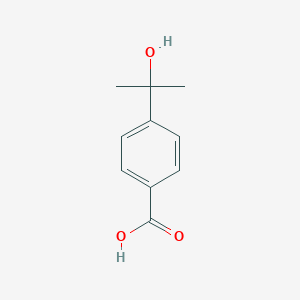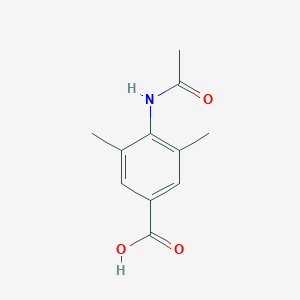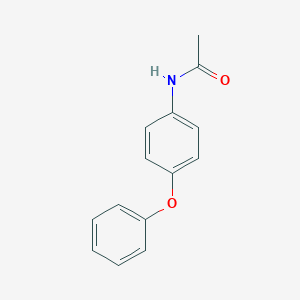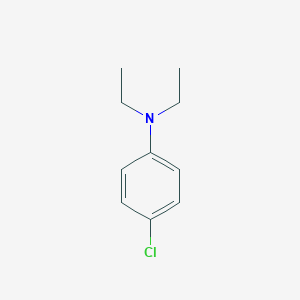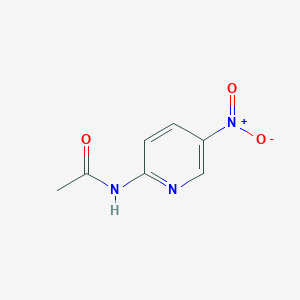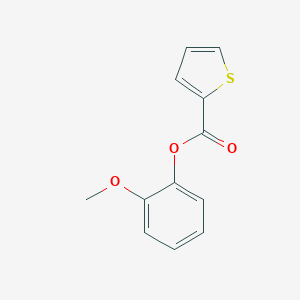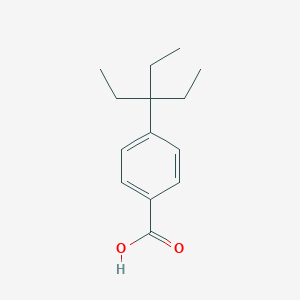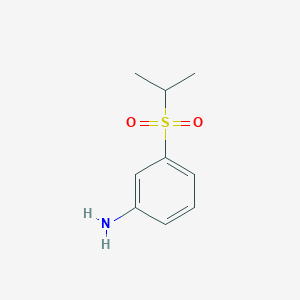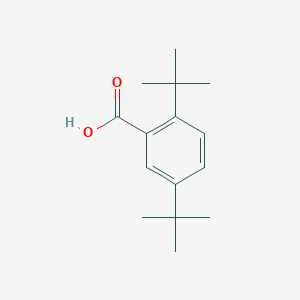
N,N,2-trimethyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-4-nitroaniline, also known as TMA, is a chemical compound with the molecular formula C10H13N2O2. It is a yellow crystalline solid that is commonly used in scientific research applications. TMA is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N,2-trimethyl-4-nitroaniline is not well understood. However, it is believed to act as a weak inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
N,N,2-trimethyl-4-nitroaniline has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antipyretic effects. N,N,2-trimethyl-4-nitroaniline has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, N,N,2-trimethyl-4-nitroaniline has been shown to have antimicrobial properties and to be effective against various bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its stability. N,N,2-trimethyl-4-nitroaniline is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one of the limitations of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its toxicity. N,N,2-trimethyl-4-nitroaniline is a toxic compound that can be harmful if ingested or inhaled. Therefore, it should be handled with care and appropriate safety measures should be taken when working with N,N,2-trimethyl-4-nitroaniline.
Direcciones Futuras
There are several future directions for the research on N,N,2-trimethyl-4-nitroaniline. One area of research is the development of new drugs based on the structure of N,N,2-trimethyl-4-nitroaniline. N,N,2-trimethyl-4-nitroaniline can be used as a starting material in the synthesis of various organic compounds, including drugs. Another area of research is the study of the mechanism of action of N,N,2-trimethyl-4-nitroaniline. Further research is needed to understand the exact mechanism of action of N,N,2-trimethyl-4-nitroaniline and its effects on various physiological processes. Finally, there is a need for more research on the toxicity of N,N,2-trimethyl-4-nitroaniline and its potential environmental impact.
Métodos De Síntesis
N,N,2-trimethyl-4-nitroaniline can be synthesized by the reaction of 2,4-dinitrochlorobenzene with dimethylamine in the presence of a base. The product is then subjected to a reduction reaction with zinc dust and acetic acid to yield N,N,2-trimethyl-4-nitroaniline. The overall reaction can be represented as follows:
2,4-dinitrochlorobenzene + dimethylamine + base → N,N-dimethyl-2,4-dinitroaniline
N,N-dimethyl-2,4-dinitroaniline + zinc dust + acetic acid → N,N,2-trimethyl-4-nitroaniline
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-4-nitroaniline has been widely used in scientific research as a model compound for studying the mechanism of action of various organic compounds. It is commonly used as a reference compound in the development of new drugs and as a standard in analytical chemistry. N,N,2-trimethyl-4-nitroaniline is also used as a starting material in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Propiedades
Número CAS |
32417-74-6 |
|---|---|
Nombre del producto |
N,N,2-trimethyl-4-nitroaniline |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3 |
Clave InChI |
WQMWMGANNDSYBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Otros números CAS |
32417-74-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



